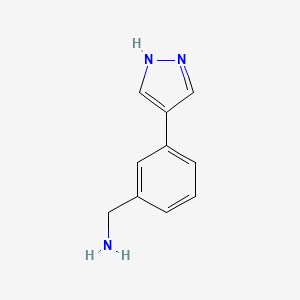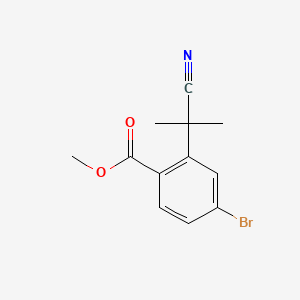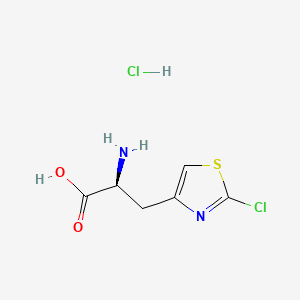
(2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride is a chemical compound that features a thiazole ring substituted with a chlorine atom and an amino acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic conditions.
Chlorination: The thiazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Amino Acid Coupling: The chlorinated thiazole is coupled with an amino acid derivative, such as an ester or amide, under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced using reagents like hydrogen peroxide or sodium borohydride, respectively.
Coupling Reactions: The amino acid moiety can participate in peptide coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like triethylamine.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
Substitution: Products with different substituents on the thiazole ring.
Oxidation/Reduction: Oxidized or reduced forms of the thiazole ring.
Coupling: Peptides or peptide derivatives.
科学的研究の応用
(2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Biochemistry: The compound can serve as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industrial Chemistry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and amino acid moiety can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.
類似化合物との比較
Similar Compounds
(2S)-2-amino-3-(2-bromo-1,3-thiazol-4-yl)propanoic acid hydrochloride: Similar structure but with a bromine atom instead of chlorine.
(2S)-2-amino-3-(2-iodo-1,3-thiazol-4-yl)propanoic acid hydrochloride: Similar structure but with an iodine atom instead of chlorine.
特性
分子式 |
C6H8Cl2N2O2S |
|---|---|
分子量 |
243.11 g/mol |
IUPAC名 |
(2S)-2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H7ClN2O2S.ClH/c7-6-9-3(2-12-6)1-4(8)5(10)11;/h2,4H,1,8H2,(H,10,11);1H/t4-;/m0./s1 |
InChIキー |
VFMGAVAXOPIGMB-WCCKRBBISA-N |
異性体SMILES |
C1=C(N=C(S1)Cl)C[C@@H](C(=O)O)N.Cl |
正規SMILES |
C1=C(N=C(S1)Cl)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


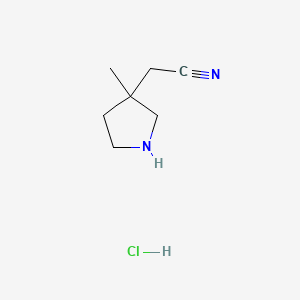


![1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13483887.png)
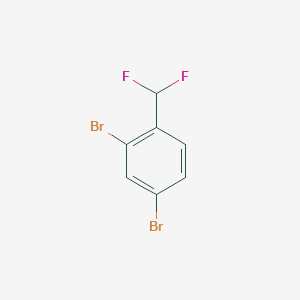
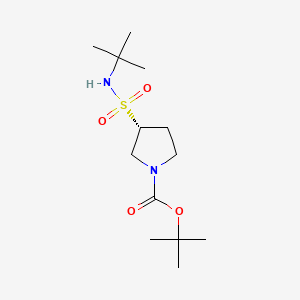
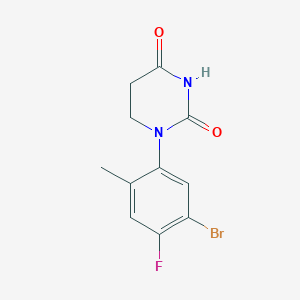
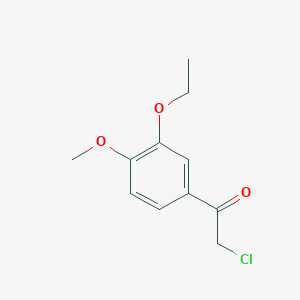
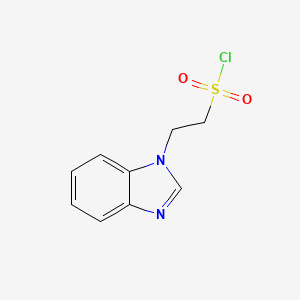
![1-butyl-2-((1E,3Z,5E)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)-3-chloropenta-1,3-dien-1-yl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13483947.png)
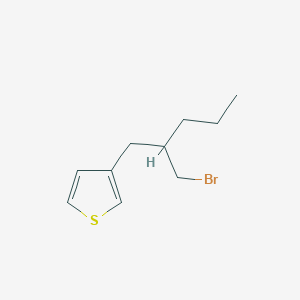
![3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13483956.png)
